

history of Satratoxin H discovery from *Stachybotrys chartarum*

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Compound of Interest

Compound Name: *Satratoxin H*

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The Discovery of Satratoxin H: A Technical Chronicle

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the history and discovery of **Satratoxin H** from the fungus *Stachybotrys chartarum*.

This whitepaper details the initial isolation and characterization of **Satratoxin H**, a potent macrocyclic trichothecene mycotoxin. It outlines the experimental methodologies employed in its discovery, presents key quantitative data, and illustrates the intricate signaling pathways affected by this toxin.

Introduction: The Emergence of a Mycotoxin Threat

Stachybotrys chartarum, a cellulolytic fungus commonly known as "black mold," was first described by Corda in 1837.^[1] For nearly a century, its significance was primarily confined to mycology. However, in the 1930s, outbreaks of a mysterious and fatal illness in horses and other livestock in Russia and Hungary marked the beginning of our understanding of this fungus's toxic potential. The condition, termed stachybotryotoxicosis, was linked to the consumption of hay and feed contaminated with *S. chartarum*. It wasn't until 1973 that the causative agents were identified as trichothecene mycotoxins.

A pivotal moment in the history of *S. chartarum* research was the investigation of a fatal stachybotryotoxicosis outbreak in a sheep flock in Hungary. This led to the first isolation and characterization of **Satratoxin H**, along with the related Satratoxin G, directly from the contaminated bedding straw.^{[1][2]} This discovery laid the groundwork for future research into the toxicology and mechanism of action of these potent mycotoxins.

The First Isolation and Characterization of Satratoxin H

The seminal work by Harrach and his colleagues was instrumental in identifying **Satratoxin H**. The following section details the experimental protocol derived from their pioneering research.^{[1][2]}

Experimental Protocol: A Step-by-Step Account

The isolation of **Satratoxin H** from the contaminated straw involved a multi-step purification process designed to separate the mycotoxins from the complex biological matrix.

2.1.1. Extraction:

The initial step involved the extraction of the toxins from the *S. chartarum*-infested bedding straw. This was achieved by soaking the straw in methanol, a polar solvent capable of solubilizing the satratoxins.

2.1.2. Solvent Partitioning:

The crude methanol extract was then subjected to solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. This step was crucial for the initial cleanup of the extract, removing highly polar and non-polar contaminants.

2.1.3. Chromatographic Purification:

A series of chromatographic techniques were employed for the fine purification of the satratoxins:

- **Column Chromatography:** The partially purified extract was passed through a column packed with a stationary phase. Different components of the mixture traveled through the column at different rates, allowing for their separation.
- **Preparative Thin-Layer Chromatography (TLC):** This technique involves spotting the mixture onto a plate coated with a thin layer of adsorbent material and developing it in a solvent. The separated bands of compounds were then scraped from the plate for further analysis.
- **High-Pressure Liquid Chromatography (HPLC):** As a final purification step, HPLC was used to achieve high-resolution separation of Satratoxin G and H, yielding the pure compounds.

2.1.4. Characterization:

The purified compounds were characterized using the following methods:

- **Thin-Layer Chromatography (TLC):** Used for preliminary identification and to monitor the purity of the fractions obtained during column chromatography.
- **High-Pressure Liquid Chromatography (HPLC):** Employed for the final purity assessment and quantification of the isolated satratoxins.
- **Mass Spectrometry (MS):** This technique provided crucial information about the molecular weight and fragmentation pattern of the toxins, aiding in their structural elucidation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Subsequent studies utilized proton and carbon-13 NMR to definitively determine the complex chemical structure of **Satratoxin H**.

Quantitative Data Summary

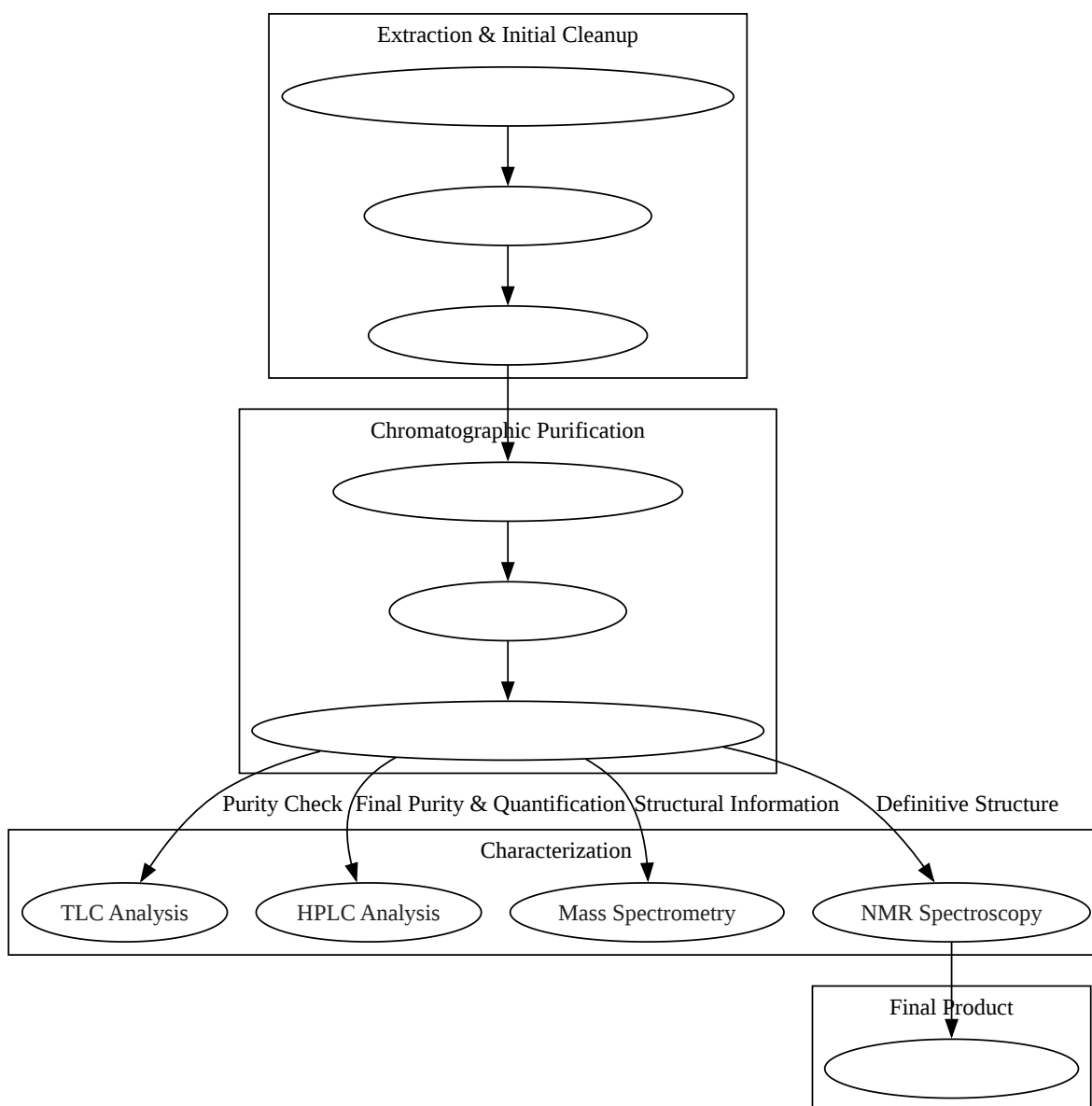
The discovery and subsequent research on **Satratoxin H** have generated critical quantitative data regarding its toxicity.

Parameter	Value	Species/Cell Line	Route of Administration	Reference
LD50	1.0-1.4 mg/kg	Mouse	Intraperitoneal	
LD50	5.69 mg/kg	Mouse	Intraperitoneal	
IC50	1.2-3.4 ng/ml	Human cancer cell lines (HepG2, A549, A204, U937, Jurkat)	In vitro	
IC50	6.8 ng/ml	Human Umbilical Vein Endothelial Cells (HUVECs)	In vitro	

Visualizing the Discovery and Mechanism of Action

To better understand the workflow of the initial discovery and the biological impact of **Satratoxin H**, the following diagrams have been generated.

Experimental Workflow: The Path to Pure Satratoxin H



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Caption: Signaling pathway of **Satratoxin H**-induced cellular toxicity.

Mechanism of Action: A Cascade of Cellular Events

Satratoxin H, like other trichothecene mycotoxins, exerts its potent toxicity by targeting the eukaryotic ribosome. It specifically binds to the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This abrupt halt in protein production triggers a cellular alarm known as the "ribotoxic stress response."

This response involves the activation of several mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these signaling cascades has two major downstream consequences:

- **Inflammation:** The MAPK pathways can lead to the expression of pro-inflammatory genes, contributing to the inflammatory responses observed in stachybotryotoxicosis.
- **Apoptosis (Programmed Cell Death):** The sustained activation of stress kinases, particularly p38 and JNK, can initiate apoptotic pathways. This can occur through both caspase-dependent and independent mechanisms, ultimately leading to cell death.

Conclusion

The discovery of **Satratoxin H** from *Stachybotrys chartarum* was a landmark event in mycotoxicology. The meticulous experimental work of early researchers laid the foundation for our current understanding of this potent toxin. For professionals in drug development and research, the unique mechanism of action of **Satratoxin H**, particularly its ability to induce apoptosis through the ribotoxic stress response, may offer insights into novel therapeutic strategies. A thorough understanding of its discovery, isolation, and cellular effects is paramount for both mitigating its harmful effects and exploring its potential applications in a controlled scientific context.

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References

- 1. Isolation of satratoxins from the bedding straw of a sheep flock with fatal stachybotryotoxicosis - PMC [pmc.ncbi.nlm.nih.gov]
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